Cas no 33554-11-9 (5-(propan-2-yl)furan-2-carbaldehyde)

5-(propan-2-yl)furan-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Isopropylfuran-2-carbaldehyde
- 5-propan-2-ylfuran-2-carbaldehyde
- 5-(propan-2-yl)furan-2-carbaldehyde
- SCHEMBL10147239
- 5-isopropylfurfural
- DTXSID70729751
- SB61222
- CS-0437081
- 2-Furancarboxaldehyde, 5-(1-methylethyl)-
- 33554-11-9
- F53542
-
- インチ: InChI=1S/C8H10O2/c1-6(2)8-4-3-7(5-9)10-8/h3-6H,1-2H3
- InChIKey: HPZGEZCWOHZVQG-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC=C(C=O)O1
計算された属性
- 精确分子量: 138.0681
- 同位素质量: 138.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- XLogP3: 1.4
じっけんとくせい
- PSA: 30.21
5-(propan-2-yl)furan-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM195815-5g |
5-isopropylfuran-2-carbaldehyde |
33554-11-9 | 95% | 5g |
$808 | 2021-08-05 | |
Alichem | A159002437-5g |
5-Isopropylfuran-2-carbaldehyde |
33554-11-9 | 95% | 5g |
$1960.00 | 2023-09-02 | |
Chemenu | CM195815-1g |
5-isopropylfuran-2-carbaldehyde |
33554-11-9 | 95% | 1g |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-1G |
5-(propan-2-yl)furan-2-carbaldehyde |
33554-11-9 | 95% | 1g |
¥ 1,339.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-100mg |
5-(propan-2-yl)furan-2-carbaldehyde |
33554-11-9 | 95% | 100mg |
¥402.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1507748-1g |
5-Isopropylfuran-2-carbaldehyde |
33554-11-9 | 98% | 1g |
¥2191.00 | 2024-05-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-250mg |
5-(propan-2-yl)furan-2-carbaldehyde |
33554-11-9 | 95% | 250mg |
¥534.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-500mg |
5-(propan-2-yl)furan-2-carbaldehyde |
33554-11-9 | 95% | 500mg |
¥891.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-1g |
5-(propan-2-yl)furan-2-carbaldehyde |
33554-11-9 | 95% | 1g |
¥1340.0 | 2024-04-20 | |
Ambeed | A846064-1g |
5-Isopropylfuran-2-carbaldehyde |
33554-11-9 | 98+% | 1g |
$202.0 | 2024-04-19 |
5-(propan-2-yl)furan-2-carbaldehyde 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Back matter
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
5-(propan-2-yl)furan-2-carbaldehydeに関する追加情報
Introduction to 5-(propan-2-yl)furan-2-carbaldehyde (CAS No. 33554-11-9)
5-(propan-2-yl)furan-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 33554-11-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a furan ring substituted with an aldehyde group and an isopropyl side chain, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development.
The structural framework of 5-(propan-2-yl)furan-2-carbaldehyde consists of a five-membered oxygen-containing heterocycle (furan) linked to a formyl group (–CHO) at the 2-position and an isopropyl group (–CH(CH₃)₂) at the 5-position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in various chemical transformations. The aldehyde functionality, in particular, serves as a reactive site for condensation reactions, oxidation processes, and nucleophilic additions, facilitating the synthesis of more complex molecules.
In recent years, the compound has been explored in academic and industrial research for its role in constructing biologically relevant scaffolds. The furan moiety, known for its presence in numerous natural products and pharmaceuticals, contributes to the molecule's potential pharmacological activity. Specifically, derivatives of furan-based compounds have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties.
One of the most compelling aspects of 5-(propan-2-yl)furan-2-carbaldehyde is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The aldehyde group can participate in reactions such as the Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction, enabling the formation of carbon-carbon bonds with diverse partners. These transformations are particularly valuable in constructing complex organic molecules with precise stereochemical control.
Recent advancements in catalytic systems have further enhanced the applicability of 5-(propan-2-yl)furan-2-carbaldehyde in synthetic protocols. For instance, palladium-catalyzed reactions have enabled efficient functionalization of the furan ring under mild conditions, reducing unwanted side products and improving overall yields. Such improvements align with the growing emphasis on green chemistry principles, where sustainable and efficient synthetic methods are prioritized.
The pharmaceutical industry has also shown interest in 5-(propan-2-yl)furan-2-carbaldehyde as a building block for drug candidates. Its structural features make it a suitable precursor for molecules targeting neurological disorders, metabolic diseases, and infectious diseases. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding affinity and improved pharmacokinetic profiles. For example, modifications of the isopropyl group or introduction of additional functional moieties have led to compounds with promising biological activity.
In addition to its role in medicinal chemistry, 5-(propan-2-yl)furan-2-carbaldehyde has found applications in materials science. The furan ring's ability to undergo polymerization or copolymerization with other monomers has been exploited to create functional polymers with specific properties. These materials exhibit interesting characteristics such as biodegradability, thermal stability, or optical activity, making them suitable for applications ranging from coatings to biodegradable plastics.
The synthesis of 5-(propan-2-yl)furan-2-carbaldehyde itself is another area of active research. Traditional methods often involve multi-step processes that may require harsh conditions or expensive reagents. However, recent innovations have led to more streamlined synthetic routes. For instance, one approach involves the oxidation of propyl-substituted furans using environmentally benign catalysts, while another utilizes directed ortho-metalation strategies to introduce the aldehyde functionality selectively.
The compound's stability under various conditions is also a critical consideration in its application. While furan derivatives can be sensitive to air and moisture due to their reactive functional groups, advancements in storage and handling techniques have mitigated these challenges. Proper purification methods ensure high purity standards necessary for sensitive applications such as pharmaceutical synthesis or catalytic studies.
Future research directions for 5-(propan-2-yl)furan-2-carbaldehyde may focus on expanding its utility in drug discovery and material science. Exploration of its derivatives could uncover new therapeutic agents with improved efficacy and reduced side effects. Similarly, innovative applications in polymer chemistry may lead to novel materials with tailored properties for advanced technological uses.
In conclusion,5-(propan-2-yl)furan-2-carbaldehyde (CAS No. 33554-11-9) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on pharmaceuticals and advanced materials. As our understanding of its properties continues to grow, this molecule is poised to play an increasingly important role in scientific innovation.
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